molecular formula C24H22ClN5O B11322937 1-{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone

1-{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone

Cat. No.: B11322937
M. Wt: 431.9 g/mol
InChI Key: PKXAQYUUOIHTHM-UHFFFAOYSA-N
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Description

1-{4-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core, a piperazine ring, and various substituents such as a chlorophenyl and phenyl group

Preparation Methods

The synthesis of 1-{4-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-{4-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents for functional group transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{4-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with protein kinases, particularly PKB. The compound binds to the ATP-binding site of PKB, inhibiting its kinase activity and preventing the phosphorylation of downstream substrates . This inhibition disrupts cell signaling pathways involved in cell growth, survival, and proliferation, leading to antitumor effects.

Comparison with Similar Compounds

1-{4-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE can be compared with other similar compounds, such as:

The uniqueness of 1-{4-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE lies in its specific combination of substituents and its potent inhibitory activity against PKB.

Properties

Molecular Formula

C24H22ClN5O

Molecular Weight

431.9 g/mol

IUPAC Name

1-[4-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C24H22ClN5O/c1-17(31)28-11-13-29(14-12-28)23-22-21(18-5-3-2-4-6-18)15-30(24(22)27-16-26-23)20-9-7-19(25)8-10-20/h2-10,15-16H,11-14H2,1H3

InChI Key

PKXAQYUUOIHTHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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